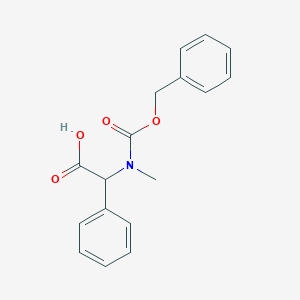
N-Cbz-a-(methylamino)-benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cbz-a-(methylamino)-benzeneacetic acid is a compound that belongs to the class of N-Cbz-protected amino acids. The “Cbz” group, also known as benzyloxycarbonyl, is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of medicinal chemistry and peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-a-(methylamino)-benzeneacetic acid typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amino acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-Cbz-a-(methylamino)-benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the free amine.
Substitution: Results in substituted benzene derivatives.
科学的研究の応用
N-Cbz-a-(methylamino)-benzeneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of N-Cbz-a-(methylamino)-benzeneacetic acid primarily involves its role as a protected amino acid. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding.
類似化合物との比較
Similar Compounds
N-Cbz-a-amino acids: These compounds also have the Cbz protecting group but differ in the side chain attached to the amino acid.
N-Boc-a-(methylamino)-benzeneacetic acid: Similar in structure but uses a different protecting group (Boc) instead of Cbz.
Uniqueness
N-Cbz-a-(methylamino)-benzeneacetic acid is unique due to its specific protecting group and the presence of a methylamino group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and medicinal research.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
2-[methyl(phenylmethoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(15(16(19)20)14-10-6-3-7-11-14)17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,19,20) |
InChIキー |
GKGCEDIFEKJBFY-UHFFFAOYSA-N |
正規SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


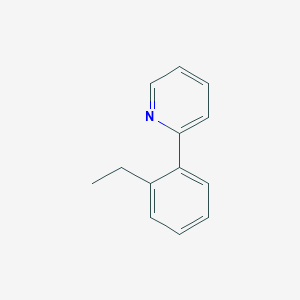

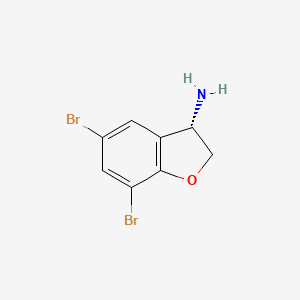
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
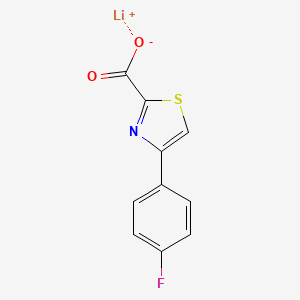
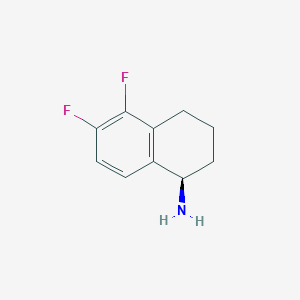


![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
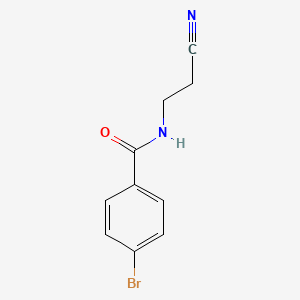
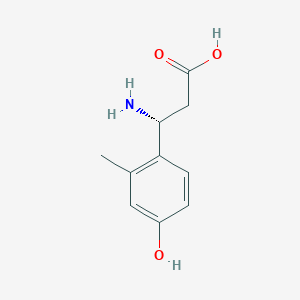
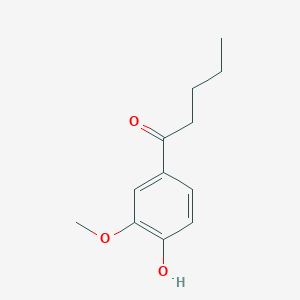
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
